REACTION_CXSMILES
|
ClC1C=NC=C(Cl)C=1N[C:9]([C:11]1[C:20](=O)[C:19]2C(=N[CH:16]=[CH:17][CH:18]=2)N(N2CCN(C)CC2)C=1)=[O:10].[Cl:30][C:31](OC)=[O:32]>>[Cl:30][C:31]([O:10][CH2:9][C:11]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:32]
|
Name
|
N-(3,5-dichloropyridin-4-yl)-1-(4-methylpiperazin-1-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C1NC(=O)C1=CN(C2=NC=CC=C2C1=O)N1CCN(CC1)C)Cl
|
Name
|
ethyl 1-(1-benzylpiperidin-3-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The same reaction
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 mg | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |